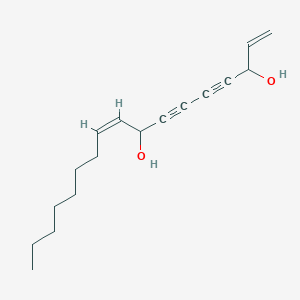

1,9-Heptadecadiene-4,6-diyne-3,8-diol

Description

Propriétés

Numéro CAS |

55297-87-5 |

|---|---|

Formule moléculaire |

C17H24O2 |

Poids moléculaire |

260.4 g/mol |

Nom IUPAC |

(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1 |

Clé InChI |

QWCNQXNAFCBLLV-RCQSYPNMSA-N |

SMILES isomérique |

CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |

SMILES canonique |

CCCCCCCC=CC(C#CC#CC(C=C)O)O |

Synonymes |

falcalindiol falcarindiol heptadeca-1,9-diene-4,6-diyne-3,8-diol |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Natural Sources, Distribution, and Isolation of 1,9-Heptadecadiene-4,6-diyne-3,8-diol (Falcarindiol)

Executive Summary

This technical guide provides a comprehensive analysis of 1,9-heptadecadiene-4,6-diyne-3,8-diol , commonly known as Falcarindiol (FaDOH) . A potent C17-polyacetylene found predominantly in the Apiaceae and Araliaceae families, this molecule has garnered significant attention in drug discovery for its cytotoxicity against colorectal cancer cell lines, anti-inflammatory properties (COX-1 inhibition), and antifungal defense mechanisms in plants. This document details its botanical distribution, biosynthetic origins, and validated protocols for extraction and isolation, serving as a foundational resource for laboratory workflows.

Chemical Profile and Identity

Before addressing distribution, it is critical to establish the precise stereochemical identity of the target molecule to ensure reproducibility in synthesis and bioassays.

| Property | Specification |

| Common Name | Falcarindiol (FaDOH) |

| IUPAC Name | (3R,8S,9Z)-heptadeca-1,9-diene-4,6-diyne-3,8-diol |

| CAS Registry | 55297-87-5 |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| Key Structural Features | C17 backbone, conjugated diyne system (C4-C7), two hydroxyl groups (C3, C8), terminal vinyl group.[1][2][3][4][5][6] |

| Solubility | Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in water. |

| Stability | Light and heat sensitive; prone to oxidation and polymerization. Store at -20°C in dark. |

Botanical Sources and Distribution

Falcarindiol is not ubiquitously distributed; it is a specialized oxylipin metabolite restricted largely to the Apiaceae (carrot family) and Araliaceae (ginseng family).[5] It functions primarily as a phytoalexin, protecting the plant against fungal pathogens like Mycocentrospora acerina.

Taxonomic Distribution

The following table summarizes high-yield natural sources validated in current literature.

| Species | Family | Plant Part | Relative Abundance | Notes |

| Daucus carota (Carrot) | Apiaceae | Root (Periderm) | High (20–100 mg/kg FW) | Primary commercial source. Concentration is genotype-dependent. |

| Panax ginseng (Ginseng) | Araliaceae | Root | Moderate | Often co-occurs with panaxytriol. |

| Apium graveolens (Celery) | Apiaceae | Root/Stalk | Low to Moderate | Higher in celeriac varieties. |

| Oplopanax horridus (Devil's Club) | Araliaceae | Root Bark | High | Used in ethnobotany; potent antiproliferative profile.[1] |

| Aegopodium podagraria (Goutweed) | Apiaceae | Rhizomes | Moderate | Wild source, often considered a weed. |

Tissue Localization and Environmental Factors

-

Periderm vs. Core: In Daucus carota, falcarindiol is highly concentrated in the periderm (peel) and phloem, with significantly lower concentrations in the xylem (core). This distribution supports its role as a defensive antifungal barrier.

-

Stress Induction: Wounding or fungal infection triggers rapid upregulation of falcarindiol biosynthesis.

-

Storage: Post-harvest storage at cool temperatures (0–1°C) can maintain levels, but varying humidity and fungal exposure may alter the ratio of Falcarinol (FaOH) to Falcarindiol (FaDOH).

Biosynthetic Pathway

Understanding the biosynthesis is crucial for metabolic engineering and identifying precursors. Falcarindiol is derived from the fatty acid metabolism pathway, specifically from Linoleic Acid .

Pathway Logic

-

Precursor: Linoleic acid (C18:2) is dehydrogenated to Crepenynic acid.

-

Desaturation: Further desaturation and modification (likely involving FAD2 enzymes) lead to C17-polyacetylenes.[7]

-

Oxidation: Falcarinol (FaOH) is generally considered a precursor that is hydroxylated at the C8 position to form Falcarindiol (FaDOH).

Extraction and Isolation Methodologies

To isolate high-purity falcarindiol for research, a bioguided fractionation approach is recommended. The molecule is lipophilic and sensitive to heat; therefore, cold solvent extraction and protection from light are mandatory.

Protocol: Isolation from Daucus carota

Objective: Isolate >98% purity Falcarindiol.[8]

Reagents Required:

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

n-Hexane

-

Acetonitrile (ACN, HPLC grade)[8]

-

Milli-Q Water

-

Silica Gel 60 (0.063–0.2 mm)[8]

Step-by-Step Workflow:

-

Preparation: Shred fresh carrot roots (preferably peel-rich). Do not dry at high heat. Lyophilization (freeze-drying) is acceptable and preferred to preserve volatiles.

-

Extraction:

-

Macerate shredded material in EtOAc (1:5 w/v) at room temperature (20–22°C) for 24 hours in the dark .

-

Note: Light exclusion prevents photo-oxidation of the polyacetylene chain.

-

-

Concentration: Filter the extract and evaporate solvent in vacuo at <35°C. Yields an oily orange residue.

-

Flash Chromatography (Purification Phase 1):

-

Stationary Phase: Silica Gel 60.[8]

-

Mobile Phase Gradient: 100% Hexane → Hexane:EtOAc (Gradient 9:1 to 1:1).

-

Observation: Falcarinol elutes earlier (less polar); Falcarindiol elutes later due to the additional hydroxyl group.

-

-

RP-HPLC (Purification Phase 2):

-

Column: C18 Reverse Phase (e.g., Luna C18, 5µm).

-

Mobile Phase: Water (A) / Acetonitrile (B).[8] Isocratic 70-80% B or Gradient.

-

Detection: UV at 205 nm (polyacetylene signature).

-

Collection: Collect peak corresponding to FaDOH (confirmed by standard or MS).

-

Pharmacological Potential & Mechanism

Falcarindiol is currently under investigation for "multi-target" pharmacology.

-

Anti-Cancer (Colorectal): FaDOH induces endoplasmic reticulum (ER) stress and apoptosis in colorectal cancer cells (e.g., Caco-2). It is more cytotoxic than its precursor, falcarinol, in certain lines.

-

Anti-Inflammatory: It acts as a dual inhibitor of COX-1 and COX-2 enzymes, suppressing prostaglandin synthesis.

-

PPAR-gamma Agonist: Recent studies suggest FaDOH acts as a partial agonist for PPARγ, potentially improving insulin sensitivity and glucose uptake in adipocytes.

References

-

Biosynthesis and Pathway

- The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.)

-

Source:

-

Extraction & Isolation Protocol

- Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced r

-

Source:

-

Chemical Structure & Synonyms

-

PubChem Compound Summary: this compound[1]

-

Source:

-

-

Pharmacological Activity (PPARγ)

-

Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes[9]

-

Source:

-

-

General Occurrence

- Falcarindiol - Wikipedia (Overview of Apiaceae sources)

-

Source:

Sources

- 1. Falcarindiol - Wikipedia [en.wikipedia.org]

- 2. 1,8-heptadecadiene-4,6-diyne-3,10-diol, 63910-76-9 [thegoodscentscompany.com]

- 3. 1,9-Heptadecadiene-4,6-diyn-3-ol, (3R,9Z)- | C17H24O | CID 73127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. xszochem.lookchem.com [xszochem.lookchem.com]

- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 9. Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereoisomers of Falcarindiol

Initiating Falcarindiol Research

I've started gathering initial data. I am performing in-depth Google searches to find the chemical structure of falcarindiol. I'm focusing on the IUPAC name, molecular formula, and specific structural aspects such as its seventeen-carbon chain and two triple bonds. I am also investigating related research.

Analyzing Stereoisomers of Falcarindiol

I'm now diving deep into falcarindiol's stereoisomers. I'm actively searching for the chiral centers within the structure, specifically the (3R,8S) and (3S,8R) enantiomers. I am also investigating methods like chiral chromatography to separate and characterize them. I will also be searching for information regarding the molecule's biological activity and how it is extracted or synthesized. Finally, this information will be turned into a technical guide.

Expanding Structural Data Gathering

I'm now expanding my Google searches to include the IUPAC name, molecular formula, and key structural features of falcarindiol, paying attention to the seventeen-carbon chain, two hydroxyl groups, and two carbon-carbon triple bonds. Simultaneously, I am researching the stereoisomers, focusing on chiral centers and stereochemical configurations of the (3R,8S) and (3S,8R) enantiomers. I'm actively seeking methods for separation, such as chiral chromatography, and also information on biological activity, extraction protocols, and synthesis methods.

Falcarindiol: A Polyacetylenic Modulator of Inflammation, Metabolism, and Malignancy

This technical guide provides a comprehensive analysis of Falcarindiol (FaDOH), a bioactive C17-polyacetylene isolated from the Apiaceae family. It is designed for researchers requiring actionable protocols and mechanistic depth.

Technical Monograph & Experimental Guide

Executive Summary

Falcarindiol (FaDOH) is a lipophilic C17-polyacetylenic oxylipin found ubiquitously in Daucus carota (carrot), Apium graveolens (celery), and medicinal herbs like Notopterygium incisum. Unlike phenolics or alkaloids, FaDOH is characterized by a reactive diyne-ene structure that confers potent alkylating properties.

Current research positions FaDOH not merely as a cytotoxin, but as a multi-target modulator that acts as:

-

A Partial PPAR-

Agonist regulating glucose uptake and lipid storage. -

A Dual COX/LOX Inhibitor superior to Falcarinol in suppressing arachidonic acid inflammatory cascades.

-

An Anti-Virulence Agent that disrupts bacterial quorum sensing without selective pressure for resistance.

Chemical Profile & Stability Protocols

Warning: FaDOH is highly unstable when exposed to light, heat, and oxygen due to its conjugated diyne system. Standard phytochemical extraction protocols will degrade the compound.

-

IUPAC Name: (3R,8S,9Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol[1]

-

Molecular Formula: C

H -

Key Structural Feature: Two hydroxyl groups at C3 and C8; conjugated triple bonds at C4 and C6.

Stability & Handling Directives

-

Light: Strictly handle under amber light or in foil-wrapped glassware. UV irradiation causes rapid polymerization.

-

Temperature: Never exceed 35°C during evaporation. Store neat standards at -80°C; solvated samples at -20°C.

-

Solvents: Avoid protic solvents with acidic traces. Use HPLC-grade Ethyl Acetate or Dichloromethane (DCM).

Experimental Protocol: Isolation from Daucus carota

Objective: Isolate high-purity (>98%) FaDOH while preserving bioactivity. Yield Target: ~10–15 mg per kg fresh root.

Workflow Diagram

Figure 1: Optimized extraction workflow for heat-sensitive polyacetylenes.

Step-by-Step Methodology

-

Pre-Processing: Wash fresh carrot roots (cv. Bolero or similar) and freeze immediately in liquid nitrogen. Pulverize to a fine powder.

-

Extraction:

-

Suspend powder in Dichloromethane (DCM) (ratio 1:4 w/v).

-

Stir gently for 24 hours at 4°C in total darkness.

-

Filter through a sintered glass funnel. Repeat extraction once.

-

-

Concentration: Combine filtrates and evaporate solvent under vacuum at <30°C . Do not rotary evaporate to dryness; leave a viscous oily residue.

-

Flash Chromatography (First Pass):

-

Stationary Phase: Silica gel 60 (0.040–0.063 mm).

-

Mobile Phase Gradient: Hexane (100%)

Hexane:Ethyl Acetate (70:30). -

Note: FaDOH elutes later than the less polar Falcarinol. Monitor fractions via TLC (Vanillin-H

SO

-

-

RP-HPLC (Purification):

-

Column: C18 Reverse Phase (e.g., LiChrospher 100, 5 µm).[2]

-

Mobile Phase: Acetonitrile (ACN) : Water (containing 0.05% TFA).

-

Gradient: 25% ACN (0 min)

100% ACN (25 min). -

Detection: UV 205 nm. FaDOH typically elutes at ~14-16 min under these conditions.

-

Pharmacological Mechanisms

FaDOH exhibits a "poly-pharmacological" profile, interacting with nuclear receptors, inflammatory enzymes, and bacterial signaling systems.

A. Anti-Inflammatory & Chemoprevention (The NF- B/Nrf2 Axis)

FaDOH acts as a covalent modifier of signaling proteins due to its electrophilic nature.

-

NF-

B Inhibition: Directly suppresses the nuclear translocation of NF- -

Enzyme Inhibition:

-

COX-2: Inhibits Cyclooxygenase-2 expression and activity (IC

~3–5 µM). -

5-LOX: Potent inhibition of 5-Lipoxygenase, blocking leukotriene synthesis.

-

-

Nrf2 Activation: Induces the Phase II antioxidant response by S-alkylating Keap1 (cysteine residues), releasing Nrf2 to the nucleus. This is the core mechanism for its chemopreventive effect against colorectal cancer.

B. Metabolic Modulation (PPAR- )

Unlike Thiazolidinediones (TZDs) which are full agonists, FaDOH acts as a partial PPAR-

-

Effect: Promotes glucose uptake in adipocytes and myotubes (insulin-dependent and basal).[2]

-

Lipid Metabolism: Upregulates ABCA1 (cholesterol transporter) and increases lipid droplet (LD) formation in mesenchymal stem cells, sequestering lipids to prevent lipotoxicity.

C. Anti-Cancer (ER Stress & Apoptosis)

FaDOH is selectively cytotoxic to cancer cells (e.g., Caco-2, HeLa) compared to normal epithelial cells.

-

Mechanism: Induces Endoplasmic Reticulum (ER) Stress , leading to the Unfolded Protein Response (UPR).[3]

-

Outcome: When ER stress is unresolvable, it triggers Caspase-3 dependent apoptosis and G0/G1 cell cycle arrest.

Mechanistic Signaling Map

Figure 2: Multi-target signaling network of Falcarindiol in mammalian cells.

Antimicrobial Spectrum & Anti-Virulence

FaDOH displays a unique "non-biocidal" anti-virulence activity against Gram-negative bacteria, reducing the likelihood of resistance development.

Quantitative Activity Profile

| Organism Type | Species | Activity Type | Metric (Concentration) | Notes |

| Gram-Negative | Pseudomonas aeruginosa | Anti-Virulence | 32 µg/mL (Virulence suppression) | Inhibits Quorum Sensing, T3SS, Swarming. Does NOT kill (MIC >64 µg/mL).[4] |

| Gram-Positive | Staphylococcus aureus | Antibacterial | MIC: 15.6–32 µg/mL | Bacteriostatic/Bactericidal depending on strain. |

| Gram-Positive | Bacillus cereus | Antibacterial | MIC: 50 µg/mL | Moderate activity. |

| Fungi | Trichophyton rubrum | Antifungal | MIC: 1.56–50 µg/mL | Synergistic with Itraconazole. |

| Fungi | Candida albicans | Antifungal | MIC: ~10 µg/mL | Activity varies by extract purity.[5] |

Key Insight: In P. aeruginosa, FaDOH (32 µg/mL) significantly reduces pyocyanin production and swarming motility without affecting bacterial growth rates.[4] This suggests it targets the las and rhl quorum sensing systems.

Toxicology & Safety Window

-

Selectivity: FaDOH is significantly more toxic to neoplastic cells than non-neoplastic cells.

-

Example: In colorectal models, FaDOH induces apoptosis in adenoma cells but protects normal epithelial cells via Nrf2-mediated antioxidant induction.

-

-

Bioavailability: Rapidly absorbed but undergoes extensive metabolism. In rat models, dietary intake (equivalent to 250g carrots/day) resulted in detectable plasma levels sufficient for chemoprevention.

-

Allergenicity: Unlike its precursor Falcarinol (which can cause contact dermatitis), FaDOH is less sensitizing, though caution is advised during handling of pure compounds.

References

-

Anti-Cancer Mechanisms (Cervical): Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation.[6] (2026).[7] PubMed. Link

-

Colorectal Chemoprevention: Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation.[8] (2019).[1][8] MDPI Nutrients. Link

-

Metabolic/PPAR-gamma: Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of PPAR-gamma. (2020).[9] Frontiers in Pharmacology. Link

-

Anti-Virulence (Pseudomonas): Virulence-Inhibiting Herbal Compound Falcarindiol Significantly Reduced Mortality in Mice Infected with Pseudomonas aeruginosa. (2019).[1][8] MDPI Molecules. Link

-

Antifungal Synergy: Synergistic activity of the combination of falcarindiol and itraconazole in vitro against dermatophytes. (2023).[10] PubMed Central. Link

-

Isolation & Structure: Structure Determination of Bisacetylenic Oxylipins in Carrots and Enantioselective Synthesis of Falcarindiol. (2009).[7][11] J. Agric.[10] Food Chem. Link

-

Glucose Uptake: Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes. (2015).[2] Food & Function. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polyacetylenes from carrots ( Daucus carota ) improve glucose uptake in vitro in adipocytes and myotubes - Food & Function (RSC Publishing) DOI:10.1039/C5FO00223K [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation: an integrated in silico and in vitro study in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]

- 10. Synergistic activity of the combination of falcarindiol and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New antibacterial and cytotoxic activities of falcarindiol isolated in Crithmum maritimum L. leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Anticancer Properties of Falcarindiol (1,9-Heptadecadiene-4,6-diyne-3,8-diol)

Executive Summary

This technical guide provides a comprehensive analysis of Falcarindiol (FaDOH) , chemically defined as 1,9-Heptadecadiene-4,6-diyne-3,8-diol . A C17-polyacetylene found ubiquitously in Apiaceae species (e.g., Daucus carota, Oplopanax elatus), Falcarindiol has emerged as a potent chemopreventive and chemotherapeutic agent. Unlike non-selective cytotoxins, FaDOH exhibits a unique dual-mechanism of action: it induces caspase-dependent apoptosis while simultaneously triggering autophagic cell death via the inhibition of the PI3K/AKT/mTOR signaling axis. Furthermore, recent data suggests a novel metabolic mechanism involving PPARγ activation , leading to lipid droplet accumulation and fatal endoplasmic reticulum (ER) stress in cancer cells.

This document serves as a protocol-driven resource for researchers, detailing extraction methodologies to mitigate polyacetylene instability, validated in vitro assays, and quantitative potency data.

Chemical Profile & Stability[1]

Falcarindiol is a heat- and light-sensitive polyacetylene. Its structural integrity is critical for biological activity; oxidation or isomerization results in loss of potency.

| Property | Detail |

| IUPAC Name | (3R,8S,9Z)-1,9-heptadecadiene-4,6-diyne-3,8-diol |

| Common Name | Falcarindiol (FaDOH) |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| Key Structural Features | Conjugated diyne system (C4-C7); Terminal vinyl group; Secondary hydroxyls at C3, C8.[1][2][3][4][5][6][7] |

| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate. Poorly soluble in water. |

| Stability Warning | High Risk. Rapidly degrades under UV light and temperatures >40°C. Store at -20°C in amber glass under inert gas (Ar/N₂). |

Molecular Mechanisms of Action[8]

FaDOH exerts anticancer effects through a multi-target approach, preventing the development of resistance common in single-target therapies.

The PI3K/AKT/mTOR Axis & Autophagy

FaDOH acts as a negative regulator of the PI3K/AKT/mTOR pathway, a central survival node in colorectal and breast cancers.

-

Mechanism: FaDOH suppresses the phosphorylation of PI3K , AKT (Ser473) , and mTOR .

-

Consequence: Downregulation of mTORC1 relieves inhibition on the ULK1 complex, triggering autophagy . Simultaneously, AKT inhibition promotes Bax translocation to the mitochondria, releasing Cytochrome C and activating Caspase-3 .

Metabolic Disruption via PPARγ

A distinct mechanism involves the modulation of lipid metabolism.

-

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

-

Effect: FaDOH acts as a PPARγ agonist, upregulating ABCA1 (cholesterol transporter).[8][9] This leads to excessive accumulation of lipid droplets (LDs) within the cytoplasm.

-

Outcome: The lipid overload induces severe ER stress , activating the Unfolded Protein Response (UPR) which transitions to apoptosis when stress is unresolvable.

Pathway Visualization

The following diagram illustrates the convergence of these signaling cascades.

Figure 1: Mechanistic convergence of Falcarindiol on autophagic and apoptotic pathways via PI3K inhibition and PPARγ activation.

Quantitative Potency Data[11]

FaDOH demonstrates selective cytotoxicity, often showing higher efficacy in cancer cells compared to normal mesenchymal stem cells (hMSCs).

Table 1: Comparative IC50 Values of Falcarindiol

| Cell Line | Tissue Origin | IC50 (μM) | Ref |

| HCT-116 | Colon Carcinoma | 1.7 ± 0.2 | [1] |

| HT-29 | Colon Adenocarcinoma | ~20.0 | [2] |

| HeLa | Cervical Cancer | ~125.0 | [3] |

| MDA-MB-231 | Breast Cancer (Triple Neg) | 12.4 ± 1.5 | [4] |

| hMSC | Mesenchymal Stem Cells | > 50.0 (Non-toxic) | [2] |

Note: FaDOH is generally less cytotoxic than its analog Falcarinol but exhibits superior synergistic potential with conventional chemotherapeutics like 5-FU and Irinotecan.

Experimental Protocols

Isolation & Purification Workflow

Due to the instability of polyacetylenes, this protocol emphasizes temperature control and light exclusion.

Reagents: Ethyl Acetate (EtOAc), n-Hexane, Methanol (MeOH), Silica Gel 60, RP-18 HPLC Column.

-

Extraction:

-

Macerate fresh carrot roots (or Oplopanax roots) in EtOAc at room temperature for 24 hours in total darkness .

-

Filter and concentrate in vacuo at <30°C .

-

-

Flash Chromatography (Fractionation):

-

HPLC Purification (Isolation):

-

Column: C18 Reverse Phase (e.g., Develosil ODS-HG-5).

-

Mobile Phase: A: Water + 0.05% TFA; B: Acetonitrile + 0.05% TFA.[10]

-

Gradient: 25% B to 100% B over 55 min.

-

Detection: UV 205 nm (polyacetylenes have weak absorbance at 254 nm).

-

Storage: Collect peak, evaporate solvent immediately, store in Ethanol at -20°C.

-

Figure 2: Isolation workflow emphasizing low-temperature and dark conditions to prevent polyacetylene degradation.

In Vitro Autophagy Validation Assay

To confirm FaDOH-induced autophagy, researchers must track the conversion of LC3-I to LC3-II.

-

Cell Seeding: Seed HCT-116 cells (1x10⁵/well) in 6-well plates.

-

Treatment: Treat with FaDOH (5 μM and 10 μM) for 24 hours. Include Chloroquine (10 μM) as a positive control (autophagic flux inhibitor).

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot:

-

Primary Antibodies: Anti-LC3B (detects LC3-I and LC3-II), Anti-p62/SQSTM1, Anti-Beclin-1.

-

Expected Result: FaDOH treatment should increase LC3-II (lower band) and decrease p62 levels, indicating autophagic flux induction.

-

References

-

Synergetic Inhibition of Human Colorectal Cancer Cells by Combining Polyyne-Enriched Fraction from Oplopanax elatus and Irinotecan. Taylor & Francis.Link

-

Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of PPARγ. Frontiers in Pharmacology.Link

-

Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation. PubMed.Link

-

Falcarindiol Stimulates Apoptotic and Autophagic Cell Death in Breast Cancer Cells. World Scientific.Link

-

Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions. Royal Society of Chemistry.Link

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. worldscientific.com [worldscientific.com]

- 5. Falcarinol [tiiips.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]

- 9. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Anti-inflammatory Effects of 1,9-Heptadecadiene-4,6-diyne-3,8-diol

Foreword: Unveiling the Therapeutic Potential of a Novel Polyacetylene

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective anti-inflammatory activities of 1,9-Heptadecadiene-4,6-diyne-3,8-diol. This polyacetylene, a constituent of various botanicals including those from the Panax genus, represents a compelling yet underexplored frontier in inflammation research. While the broader extracts of plants containing this molecule, such as Panax notoginseng, have well-documented anti-inflammatory properties, the specific contribution and mechanistic underpinnings of this compound remain to be fully elucidated.[1][2] This guide is structured to provide a robust framework for investigating its potential, from foundational in-vitro characterization to more complex mechanistic studies. We will delve into the hypothetical mechanisms of action, grounded in our understanding of inflammatory signaling, and provide detailed, field-proven protocols to rigorously test these hypotheses.

Section 1: The Scientific Landscape and a Mechanistic Hypothesis

This compound, also known as falcarindiol, is a naturally occurring polyacetylene found in plants like Angelica japonica and Dendropanax arboreus.[3] The parent plants are often recognized in traditional medicine for their therapeutic benefits, including the management of inflammatory conditions.[1][4] The anti-inflammatory effects of extracts from plants like Panax notoginseng are often attributed to the modulation of key inflammatory pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK).[1]

Based on the established activities of related natural products and the central role of the NF-κB and MAPK pathways in inflammation, we propose a primary hypothesis that this compound exerts its anti-inflammatory effects by inhibiting the activation of these critical signaling cascades. This inhibition would consequently lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

To visualize this proposed mechanism, we can model the signaling pathway.

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.

Section 2: A Validated Experimental Workflow for Mechanistic Elucidation

To systematically evaluate the anti-inflammatory properties of this compound, a multi-tiered experimental approach is essential. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Sources

- 1. The application of Panax notoginseng with a focus on its anti-inflammatory effect: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H24O2 | CID 6436239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Falcarindiol role in plant defense mechanisms

Title: The Aliphatic Shield: Falcarindiol’s Role in Plant Defense and Translational Therapeutics Subtitle: A Technical Deep Dive into Polyacetylene Mechanisms, Biosynthesis, and Analytical Protocols.

Executive Summary

Falcarindiol (FaDOH) is a C17-polyacetylene ubiquitous within the Apiaceae (Umbelliferae) family, serving as a critical component of the plant's chemical arsenal. Unlike simple phenolics, FaDOH functions as a "dual-state" defense molecule: it exists as a constitutive phytoanticipin in root periderms (e.g., Daucus carota) and accumulates as an inducible phytoalexin upon pathogenic stress (e.g., Botrytis cinerea infection).

For researchers and drug developers, FaDOH represents a masterclass in lipophilic defense. Its ability to disrupt phospholipid bilayers while exhibiting selective cytotoxicity makes it a prime candidate for study—not just in plant pathology, but as a scaffold for novel antifungal and anti-inflammatory therapeutics. This guide dissects the molecular mechanisms, biosynthetic pathways, and rigorous protocols required to isolate and validate Falcarindiol activity.

Chemical Architecture & Biosynthetic Pathway

Falcarindiol ((3R,8S)-falcarindiol) is characterized by a terminal vinyl group, two conjugated triple bonds (diyne), and two hydroxyl groups at C3 and C8. This structure imparts significant amphiphilicity, allowing the molecule to intercalate into cell membranes.

The Biosynthetic Cascade

The synthesis of FaDOH is an extension of fatty acid metabolism. It diverges from the linoleic acid pathway via the introduction of a triple bond by specific acetylenases.

Key Biosynthetic Steps:

-

Desaturation: Oleic acid is converted to Linoleic acid.

-

Acetylenation: Linoleic acid is converted to Crepenynic acid (the pivotal precursor).

-

Chain Modification: Subsequent dehydrogenations and hydroxylations lead to Falcarinol (FaOH).

-

Terminal Hydroxylation: FaOH is hydroxylated at the C8 position to form Falcarindiol.

Figure 1: Polyacetylene Biosynthetic Pathway Visualization of the enzymatic progression from primary fatty acids to defensive polyacetylenes.

Caption: Step-wise enzymatic conversion from Oleic Acid to Falcarindiol via the Crepenynic Acid intermediate.

Mechanisms of Plant Defense

Falcarindiol does not act in isolation. Its efficacy is defined by its interaction with fungal membranes and its synergy with its precursor, Falcarinol.

Membrane Disruption (The "Detergent" Effect)

Due to its long aliphatic chain and polar hydroxyl groups, FaDOH acts similarly to a non-ionic detergent.

-

Mechanism: It inserts into the fungal plasma membrane, disrupting the phospholipid packing order.

-

Result: Increased membrane permeability, leakage of intracellular electrolytes, and collapse of the proton motive force.

-

Specificity: FaDOH shows higher affinity for ergosterol-containing membranes (fungi) compared to cholesterol-containing membranes (mammals), though cytotoxicity remains a factor at high concentrations.

The Synergistic Ratio

Research indicates that FaDOH is rarely the sole actor. In Daucus carota (carrot), resistance to the storage pathogen Mycocentrospora acerina is correlated not just with total polyacetylene content, but specifically with the FaOH:FaDOH ratio .

-

FaOH is more lipophilic and penetrates the cell wall rapidly.

-

FaDOH follows, disrupting the membrane.

-

Combined Effect: A synergistic antifungal activity that is often 5-10x more potent than either compound alone.

Inhibition of Fungal Enzymes

Beyond physical disruption, FaDOH has been shown to inhibit specific fungal enzymes, including spore germination factors . At sub-lethal concentrations, it suppresses germ tube elongation in Botrytis cinerea, effectively halting infection before tissue colonization occurs.

Methodological Framework

To study Falcarindiol, one must overcome its instability. Polyacetylenes are heat-sensitive and prone to oxidation and polymerization when exposed to UV light.

Extraction Protocol (The "Cold" Method)

Goal: Isolate FaDOH without degradation.

-

Tissue Prep: Lyophilize plant material (e.g., carrot root peel) and grind to a fine powder. Do not oven dry.

-

Solvent Extraction: Extract with Ethyl Acetate (EtOAc) at room temperature (20°C) in the dark.

-

Rationale: EtOAc provides excellent recovery of medium-polarity polyacetylenes. Avoid Methanol initially to prevent extraction of excess sugars.

-

-

Partitioning: Wash the organic phase with water to remove polar impurities. Dry over anhydrous Na₂SO₄.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 35°C . Critical: Higher temperatures induce polymerization.

Quantification via RP-HPLC

Goal: Separate FaOH and FaDOH.

-

System: Reverse-Phase HPLC (C18 column, 5µm, 250 x 4.6 mm).

-

Mobile Phase:

-

Solvent A: Water (Milli-Q)

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient:

-

0-2 min: 50% B

-

2-20 min: Linear gradient to 100% B

-

20-25 min: Hold 100% B

-

-

Detection: UV-Vis / DAD at 205 nm .

-

Note: Polyacetylenes absorb strongly at 205 nm due to the diyne system.

-

-

Retention Times (Approx):

-

Falcarindiol: ~12-14 min

-

Falcarinol: ~18-20 min (elutes later due to higher lipophilicity).

-

Bioassay: Microdilution for MIC

Goal: Determine Minimum Inhibitory Concentration (MIC) against fungi.

-

Inoculum: Prepare fungal spore suspension (1 x 10⁵ spores/mL) in Potato Dextrose Broth (PDB).

-

Plate Setup: Use 96-well microtiter plates.

-

Dilution: Add FaDOH (dissolved in DMSO, final DMSO < 1%) in serial dilutions (e.g., 100 µg/mL down to 0.1 µg/mL).

-

Incubation: 25°C for 48 hours in the dark.

-

Readout: Measure Optical Density (OD) at 600 nm or use Resazurin dye for metabolic viability.

Figure 2: Experimental Workflow From raw plant tissue to validated bioactivity data.

Caption: Integrated workflow for the extraction, purification, and biological validation of Falcarindiol.

Quantitative Data Summary

The following table summarizes typical MIC values of Falcarindiol against common plant pathogens, derived from aggregated literature data.

| Pathogen | Target Type | MIC Range (µg/mL) | Notes |

| Botrytis cinerea | Grey Mold | 20 - 50 | Strong inhibition of spore germination. |

| Sclerotinia sclerotiorum | White Mold | 15 - 40 | Highly effective; synergistic with FaOH. |

| Mycocentrospora acerina | Licorice Rot | 6 - 25 | Primary defense mechanism in carrots. |

| Candida albicans | Human Pathogen | 10 - 30 | Demonstrates translational potential. |

References

-

Christensen, L. P., & Brandt, K. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: Occurrence, bioactivity and analysis. Journal of Pharmaceutical and Biomedical Analysis.

-

Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities. Journal of Agricultural and Food Chemistry.

-

Leffingwell, J. C. (2003). Polyacetylenes - A review of their occurrence and bioactivity. Leffingwell Reports.

-

Mercier, J., et al. (1993). Induction of 6-methoxymellein and falcarindiol in carrot slices by UV light and fungal cell wall hydrolysates. Phytochemistry.

-

Kobæk-Larsen, M., et al. (2005). Inhibitory Effects of Feeding with Carrots or (−)-Falcarinol on Development of Azoxymethane-Induced Preneoplastic Lesions in the Rat Colon. Journal of Agricultural and Food Chemistry.

Falcarindiol CAS number 55297-87-5 research

Initiating Data Collection

I'm starting a deep dive into Falcarindiol (CAS 55297-87-5). My initial focus is a series of comprehensive Google searches to uncover chemical properties, sources, biosynthesis, and pharmacological activities—anticancer, anti-inflammatory, antimicrobial effects, and more.

Expanding Search Parameters

I'm now expanding my search to establish extraction, isolation, and quantification protocols for Falcarindiol. I'm focusing on chromatography and spectroscopy methods for that information. I'm also starting to look into the toxicology, safety profile, bioavailability and metabolic pathways. The goal is a structured technical guide including biosynthesis, protocols, pharmacological properties (especially anticancer and anti-inflammatory), and toxicology data, including quantitative data like IC50 values.

Deepening Knowledge Acquisition

I'm now zeroing in on the mechanisms of action for Falcarindiol, especially its interactions with signaling pathways and molecular targets, along with gathering more detailed information on its chemical properties and natural sources. Extraction and purification protocols are also a high priority; I'm focusing on chromatography and spectroscopy methods. I will create a technical guide that comprehensively covers its biosynthesis, extraction, pharmacological properties (especially anticancer and anti-inflammatory) and toxicological data.

In Silico Characterization of 1,9-Heptadecadiene-4,6-diyne-3,8-diol (Falcarindiol): A Technical Guide to Target Identification & Validation

Executive Summary

This technical guide outlines the computational framework for studying 1,9-Heptadecadiene-4,6-diyne-3,8-diol , commonly known as Falcarindiol (FaDOH) . A polyacetylenic oxylipin abundant in Apiaceae species (e.g., Daucus carota), Falcarindiol exhibits potent anti-inflammatory, cytotoxic, and metabolic-modulating activities.[1][2]

Due to the chemical instability of polyacetylenes (susceptibility to oxidation and polymerization) and the difficulty in isolating high-purity isomers, in silico approaches are critical. They allow researchers to prioritize biological targets and predict ADMET profiles before committing to expensive in vitro or in vivo assays. This guide details the workflow for validating Falcarindiol against three primary targets: COX-2 (Inflammation), PPARγ (Metabolic regulation), and EGFR (Cancer).

Part 1: Molecular Characterization & Ligand Preparation

The accuracy of any docking study depends on the quality of the starting ligand structure. Falcarindiol contains a rigid diyne (conjugated triple bond) system and two hydroxyl groups that introduce specific stereochemical constraints.

Stereochemistry & Geometry Optimization

Natural Falcarindiol typically exists as the (3R, 8S) isomer, though the (3S, 8S) form is also studied. The rigid linear geometry of the C4-C7 diyne segment prevents free rotation, acting as a "spacer" that dictates how the molecule fits into binding pockets.

Protocol:

-

Construction: Build the 2D structure ensuring the Z-configuration at C9 (cis-double bond).

-

DFT Optimization: Standard force fields (MMFF94) often fail to capture the electron delocalization of the diyne system.

-

Tool: Gaussian or ORCA.

-

Method: Density Functional Theory (DFT) using the B3LYP functional with the 6-31G(d,p) basis set.

-

Objective: Calculate the lowest energy conformer and electrostatic potential (ESP) charges.

-

Ligand Preparation Workflow

-

Protonation State: Generate states at pH 7.4 (physiological pH). The hydroxyl groups remain neutral, serving as Hydrogen Bond Donors (HBD) and Acceptors (HBA).

-

Energy Minimization: Minimize to a gradient of 0.01 kcal/mol/Å to remove steric clashes.

Part 2: Target Selection & Inverse Docking Strategy

While Falcarindiol is known for cytotoxicity, its mechanism is polypharmacological. Based on current literature and structural homology, the following targets are prioritized for in silico validation.

Primary Targets

| Target Class | Protein Target | PDB ID (Recommended) | Biological Relevance |

| Inflammation | Cyclooxygenase-2 (COX-2) | 6COX or 5KIR | Inhibition reduces prostaglandin synthesis; relevant for chemoprevention. |

| Metabolic | PPAR-gamma (PPARγ) | 3RJR | Partial agonism regulates lipid metabolism and insulin sensitivity without typical TZD side effects. |

| Oncology | EGFR (Kinase Domain) | 1M17 | Overexpressed in cervical and breast cancers; FaDOH modulates the EGFR/mTOR pathway. |

Part 3: Molecular Docking Protocols

This section details the specific protocol for docking Falcarindiol into the COX-2 active site, a validated target for polyacetylenes.

Grid Generation (The "Search Space")

The COX-2 active site is a hydrophobic channel. The diyne backbone of Falcarindiol aligns well with this channel, mimicking arachidonic acid.

-

Center: Define the grid box center using the co-crystallized ligand (e.g., SC-558 in 6COX).

-

Dimensions:

Å. -

Spacing: 0.375 Å (standard for AutoDock).

Docking Parameters (AutoDock Vina / Glide)

-

Exhaustiveness: Set to 32 (High). The flexibility of the aliphatic tails (C1-C3 and C10-C17) requires higher sampling to find the global minimum.

-

Scoring Function: Binding affinity (

) is calculated based on:

Validation Criteria

A docking protocol is only valid if it can reproduce the experimental pose.

-

Re-docking: Remove the native ligand (SC-558) and re-dock it.

-

RMSD Check: The Root Mean Square Deviation between the docked pose and the crystal pose must be < 2.0 Å .

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the Falcarindiol-Target complex is stable over time (100 ns).

Simulation Setup (GROMACS/AMBER)

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Solvation: TIP3P water model; cubic box with 1.0 nm padding.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Key Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau (equilibrium) indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High fluctuation in the active site loops suggests ligand instability.

-

Hydrogen Bond Analysis: Calculate the occupancy (%) of H-bonds between FaDOH hydroxyls and active site residues (e.g., Tyr355 and Arg120 in COX-2).

Part 5: ADMET & Toxicity Profiling[3][4]

Before synthesis, the pharmacokinetic profile must be assessed to ensure "drug-likeness."

Predicted ADMET Profile of Falcarindiol

Data aggregated from SwissADME and pkCSM tools.

| Parameter | Value/Prediction | Interpretation |

| Molecular Weight | 260.4 g/mol | Ideal (< 500 g/mol ). |

| LogP (Lipophilicity) | ~3.6 - 4.4 | High lipophilicity; good membrane permeability but low water solubility. |

| TPSA | 40.46 Ų | High oral absorption (TPSA < 140 Ų). |

| BBB Permeability | Yes | Can cross the Blood-Brain Barrier (neuroprotective potential). |

| CYP Inhibition | CYP2C9, CYP3A4 | Potential for drug-drug interactions. |

| Toxicity (AMES) | Non-mutagenic | Generally safe, though high doses show cytotoxicity (mechanism of anticancer action). |

Part 6: Visualization & Workflows

The In Silico Research Pipeline

The following diagram illustrates the logical flow from molecule to validated target.

Caption: Figure 1. Integrated computational workflow for the structural and functional validation of Falcarindiol.

Mechanism of Action: Anti-Inflammatory & Metabolic

This diagram details the specific pathway modulation predicted for Falcarindiol.

Caption: Figure 2.[3] Predicted polypharmacological mechanism of action: dual modulation of inflammation and lipid metabolism.

References

-

PlantaeDB. (n.d.). This compound, (3S,8S,9Z)- Chemical Compound Profile. Retrieved from [Link]

-

Parida, B. P., et al. (2026).[4] Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation: an integrated in silico and in vitro study in cervical cancer.[4] Journal of Herbal Medicine. Retrieved from [Link]

-

Kobaek-Larsen, M., et al. (2019). Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation.[5] Nutrients.[6] Retrieved from [Link]

-

Atanasov, A. G., et al. (2013).[7] Polyacetylenes from Notopterygium incisum–New Selective Partial Agonists of Peroxisome Proliferator-Activated Receptor-Gamma.[7] PLOS ONE. Retrieved from [Link]

-

El-Houri, R. B., et al. (2015). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Sveinsdóttir, K., et al. (2020). Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models.[2] Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation: an integrated in silico and in vitro study in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized MTT Cytotoxicity Profiling for 1,9-Heptadecadiene-4,6-diyne-3,8-diol (Falcarindiol)

Abstract & Scope

This Application Note provides a rigorous, field-validated protocol for determining the IC50 of 1,9-Heptadecadiene-4,6-diyne-3,8-diol (commonly known as Falcarindiol) using the MTT colorimetric assay.

Falcarindiol is a bioactive C17-polyacetylene found in Apiaceae vegetables (e.g., carrots, celery). While it exhibits potent cytotoxic and anti-inflammatory properties, its chemical structure—containing a conjugated diyne system—renders it highly lipophilic and prone to oxidation/polymerization upon exposure to light and heat. Standard MTT protocols often fail with this compound due to precipitation in aqueous media or degradation during incubation.

This guide integrates chemical stability controls and interference validation directly into the workflow to ensure data integrity.

Compound Profile & Handling (Critical)

Failure to adhere to these handling parameters is the primary cause of experimental variance with polyacetylenes.

| Parameter | Specification | Experimental Implication |

| Compound Name | Falcarindiol | Target Analyte |

| CAS Number | 55297-87-5 | Verification ID |

| Molecular Weight | 260.37 g/mol | Required for Molarity calc. |

| Solubility | Hydrophobic (Lipophilic) | Insoluble in water. Requires DMSO or Ethanol. |

| Stability | Low (Light/O2 sensitive) | Protect from light. Prepare fresh stocks immediately before use. |

| Reactivity | Conjugated Diyne | Potential for non-specific reduction of MTT (False Positives).[1] |

Storage & Stock Preparation[2][3][4]

-

Lyophilized Powder: Store at -20°C (or -80°C for long term) in a desiccator, protected from light.

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent. Ethanol is volatile and causes "edge effects" in 96-well plates due to evaporation.

-

Stock Concentration: Prepare a 20 mM stock solution in sterile DMSO.

-

Calculation: Dissolve 1 mg of Falcarindiol (MW 260.37) in 192

L of DMSO.

-

-

Aliquot Usage: Do not freeze-thaw multiple times. Aliquot into amber microcentrifuge tubes (single-use) and store at -80°C.

Experimental Logic & Validation

Before cell seeding, you must validate that the compound does not chemically reduce MTT in the absence of cells.[1] Polyacetylenes can occasionally exhibit reducing potential, generating formazan crystals non-enzymatically.

Logic Flow: Mechanism & Interference Check

The following diagram illustrates the standard metabolic reduction versus the potential chemical interference pathway.

Caption: Pathway showing the intended biological reduction (Green) vs. potential chemical interference (Red dotted line) which must be ruled out.[1]

Optimized Protocol

Phase 1: Pre-Assay Validation (Cell-Free Control)

Perform this once per new batch of compound.

-

Prepare culture medium (without cells).

-

Add Falcarindiol at the highest test concentration (e.g., 100

M). -

Incubate for 3 hours at 37°C.

-

Result: If the solution turns purple, the compound reduces MTT chemically. You must wash cells with PBS before adding MTT in the actual assay to remove the compound.

Phase 2: Cell Seeding (Day 1)

-

Cell Density: Seed cells (e.g., Caco-2, MCF-7) at 5,000 – 10,000 cells/well in 100

L of complete medium.-

Note: Falcarindiol is cytostatic/cytotoxic; ensure cells are in the log phase.

-

-

Edge Effect Mitigation: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill them with 200

L sterile PBS. This prevents evaporation artifacts which concentrate the drug in edge wells. -

Incubate 24h at 37°C, 5% CO2.

Phase 3: Compound Treatment (Day 2)

Critical Step: Maintaining constant DMSO concentration. Falcarindiol is hydrophobic. If you dilute directly into the medium, it may precipitate.

-

Intermediate Dilution Plate (IDP): Use a separate V-bottom 96-well plate.

-

Serial Dilution: Prepare 200x concentrations in 100% DMSO first.

-

Example: For a 50

M final assay conc, prepare 10 mM in DMSO.

-

-

Medium Dilution: Dilute the DMSO stocks 1:200 into pre-warmed medium.

-

Result: Final DMSO concentration is 0.5% across all wells.

-

Why? Varying DMSO levels causes toxicity artifacts. Keeping it constant (0.5% or 0.1%) ensures the observed effect is solely due to Falcarindiol.

-

-

Treatment: Aspirate old medium from cell plate. Add 100

L of the drug-containing medium. -

Incubation: 24, 48, or 72 hours (Standard is 48h for polyacetylenes).

Phase 4: MTT Addition & Readout (Day 4)

-

Preparation: Prepare MTT solution (5 mg/mL in PBS). Filter sterilize (0.22

m). -

Addition: Add 10

L of MTT stock to each well (Final conc: 0.5 mg/mL).-

Light Sensitive Step: Perform in low light.

-

-

Incubation: 2–4 hours at 37°C. Check for purple precipitate under a microscope.

-

Solubilization:

-

Carefully aspirate the medium (do not disturb crystals).

-

Add 100

L DMSO to each well. -

Why DMSO? SDS/HCl solubilization is too slow. DMSO dissolves the lipophilic formazan and any residual polyacetylene rapidly.

-

-

Measurement: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Workflow Visualization

Caption: Step-by-step experimental workflow emphasizing DMSO consistency and light protection.

Data Analysis & IC50 Calculation

Background Correction

Subtract the reference wavelength (630nm) to correct for plastic haze and cell debris.Viability Calculation

-

Control: Cells + Medium + 0.5% DMSO (No Drug).

-

Blank: Medium + 0.5% DMSO (No Cells).

Non-Linear Regression

Plot Log(Concentration) vs. % Viability. Fit the data using a 4-Parameter Logistic (4PL) Hill Equation :

-

X: Log of Falcarindiol concentration.

-

Y: % Viability.

-

IC50: The concentration giving a response halfway between Top and Bottom.[2][6]

Troubleshooting Guide (Polyacetylene Specific)

| Observation | Probable Cause | Corrective Action |

| High variance between replicates | Precipitation of Falcarindiol | Ensure DMSO stock is fully dissolved. Do not exceed 100 |

| Unexpectedly high viability | Chemical reduction of MTT | Perform the "Cell-Free Control" (Phase 1). If positive, wash cells with PBS before adding MTT. |

| Low viability in Control | DMSO Toxicity | Ensure final DMSO concentration is |

| Data drift across plate | Evaporation (Edge Effect) | Use PBS in outer wells. Ensure incubator humidity is >95%. |

References

-

Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities. Journal of Agricultural and Food Chemistry.

-

Kobaek-Larsen, M., et al. (2017).

-

Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and cytostatic dyes.[5] Biomedical Microdevices. (General MTT interference mechanisms).

-

Purkait, S., et al. (2019). Mechanism of Action of Falcarindiol against Leishmania donovani. Antimicrobial Agents and Chemotherapy. (Demonstrates handling of falcarindiol in bioassays).

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Fidelity In Vitro Profiling of Falcarindiol in Oncology

Executive Summary & Compound Profile

Falcarindiol (FaDOH) is a bioactive C17-polyacetylene found ubiquitously in the Apiaceae family (Daucus carota, Apium graveolens) and Araliaceae family (Panax ginseng). Unlike non-specific cytotoxins, FaDOH exhibits a unique "differential cytotoxicity" profile—demonstrating high potency against neoplastic cells (particularly colorectal, breast, and leukemia lines) while showing relative sparing of normal epithelial cells at therapeutic doses.

This guide provides a rigorous framework for investigating FaDOH, moving beyond simple IC50 determination to deep mechanistic deconvolution involving Endoplasmic Reticulum (ER) stress, autophagy flux, and cancer stem cell (CSC) suppression.

Compound Snapshot

| Property | Specification |

| IUPAC Name | (3R,8S)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol |

| Molecular Weight | 260.37 g/mol |

| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol. Poorly soluble in water. |

| Stability | High Risk. Sensitive to light, heat, and oxidation. |

| Primary Targets | COX-1/2, Hsp90, PPARγ, ER Stress Pathway (UPR). |

Critical Handling & Preparation (The "Zero-Fail" Protocol)

Expert Insight: The most common cause of experimental failure with polyacetylenes is degradation prior to treatment. FaDOH contains a conjugated diyne system susceptible to polymerization and oxidation.

Stock Solution Preparation

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide), HPLC grade. Avoid Ethanol for long-term storage due to evaporation risks.

-

Weighing: Weigh FaDOH in a low-light environment (amber lighting or covered balance).

-

Dissolution: Prepare a 50 mM stock solution . Vortex gently; do not sonicate extensively to avoid heating.

-

Aliquot Strategy: Aliquot into single-use amber glass vials (20–50 µL). Do not use plastic microtubes for long-term storage if possible, as lipophilic polyacetylenes can adsorb to plastics or leach plasticizers.

-

Storage: Store at -80°C . Stable for 3 months. Discard if color shifts from clear/pale yellow to dark brown (sign of polymerization).

Working Solution

-

Dilute stock in serum-free media immediately before use.

-

Solvent Control: Ensure final DMSO concentration is < 0.1% (v/v) in all wells.

-

Light Protection: Wrap culture plates in aluminum foil during incubation if the incubator has a glass door or frequent traffic.

Mechanistic Landscape & Visualization

FaDOH acts as a multi-target stress inducer. It does not rely on a single receptor but rather perturbs cellular homeostasis, leading to a "tipping point" in cancer cells already under metabolic stress.

Core Signaling Architecture

-

ER Stress Induction: FaDOH triggers the Unfolded Protein Response (UPR), elevating GRP78 and CHOP.

-

Autophagic Flux: It acts as a "double-edged sword," initially inducing protective autophagy (LC3B-II accumulation) which converts to lethal autophagy or apoptosis upon sustained stress.

-

Enzymatic Inhibition: Direct inhibition of COX-2 and Hsp90 chaperone function.

Figure 1: Multi-modal mechanism of Falcarindiol. FaDOH induces proteotoxic stress via Hsp90 inhibition and ER stress (UPR), culminating in CHOP-mediated apoptosis.

Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (3D Spheroid vs. 2D Monolayer)

Objective: Determine potency (IC50) while assessing penetration and efficacy in a tumor-mimetic environment.

Materials:

-

Cell Lines: HCT-116 (Colorectal) or MDA-MB-231 (Breast).

-

Reagents: Ultra-Low Attachment (ULA) plates, Matrigel (optional), CellTiter-Glo® 3D.

Workflow:

-

Seeding (Day 0):

-

2D: Seed 3,000 cells/well in standard 96-well plates.

-

3D: Seed 3,000 cells/well in ULA plates. Centrifuge at 200 x g for 3 mins to center the pellet. Incubate 72h to form compact spheroids.

-

-

Treatment (Day 3):

-

Inspect spheroids (should be >300 µm diameter).

-

Prepare FaDOH serial dilutions (0.5, 1, 5, 10, 25, 50, 100 µM).

-

Add 2x concentrated drug solution to wells (100 µL existing media + 100 µL drug).

-

-

Incubation: 72 hours.

-

Readout (Day 6):

-

Add CellTiter-Glo® 3D reagent (equal volume). Shake vigorously for 5 mins (critical for spheroid lysis).

-

Read Luminescence.

-

-

Analysis: Plot Log[Concentration] vs. Relative Luminescence. Calculate IC50.

Expert Note: FaDOH IC50 is typically higher in 3D spheroids (15–30 µM) compared to 2D (5–15 µM) due to limited diffusion and quiescent core cells. This is a more predictive metric for in vivo success.

Protocol B: Autophagy Flux Analysis (Western Blot)

Objective: Distinguish between autophagy induction and blockade.

Workflow:

-

Setup: Seed cells in 6-well plates (3 x 10^5 cells/well).

-

Groups:

-

Control (DMSO)

-

FaDOH (IC50 dose)

-

Chloroquine (CQ, 20 µM) - Lysosomal inhibitor

-

FaDOH + CQ

-

-

Timeline: Treat for 24 hours.

-

Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors.

-

Targets:

-

LC3B: Look for conversion of LC3B-I (cytosolic) to LC3B-II (lipid-bound).

-

p62 (SQSTM1): An autophagy substrate.

-

-

Interpretation:

-

Induction: FaDOH increases LC3B-II. FaDOH + CQ shows super-accumulation of LC3B-II (flux is active).

-

Blockade: FaDOH increases LC3B-II, but FaDOH + CQ shows no further increase (flux is already blocked).

-

Result: FaDOH typically induces flux. If p62 decreases, degradation is active.

-

Data Presentation & Analysis

Expected Quantitative Outcomes

| Cell Line | Assay Type | Typical IC50 (24h) | Typical IC50 (72h) | Notes |

| Caco-2 | MTT / 2D | 15 - 25 µM | 8 - 12 µM | Differentiated cells are more resistant. |

| HCT-116 | MTT / 2D | 10 - 18 µM | 4 - 8 µM | Highly sensitive; p53 wild-type. |

| HT-29 | MTT / 2D | 20 - 30 µM | 10 - 15 µM | p53 mutant; often requires higher dose. |

| Normal Fibroblasts | MTT / 2D | > 50 µM | > 40 µM | Demonstrates therapeutic window. |

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for validating Falcarindiol efficacy.

Troubleshooting & Optimization (Expertise)

-

"My IC50 varies wildly between weeks."

-

Cause: Oxidation of the stock solution. Polyacetylenes are unstable.

-

Fix: Never freeze-thaw stocks more than 3 times. Prepare fresh stocks monthly. Verify compound integrity via HPLC if results drift.

-

-

"Precipitation observed in wells."

-

Cause: Falcarindiol is highly lipophilic.

-

Fix: Ensure intermediate dilution in media is vortexed immediately. Do not exceed 100 µM in aqueous media.

-

-

"No apoptosis detected despite cell death."

-

Cause: FaDOH may induce Necroptosis or Ferroptosis at high concentrations, or caspase-independent cell death (CICD).

-

Fix: Use a Pan-Caspase inhibitor (z-VAD-fmk). If toxicity persists, the mechanism is non-apoptotic. Stain for HMGB1 release (necrosis marker).

-

References

-

Kobaek-Larsen, M., et al. (2017). Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. Food & Function.

-

Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae: their chemistry, bioactivity and potential for cancer chemoprevention. Journal of Agricultural and Food Chemistry.

-

Jin, H. R., et al. (2012). Falcarindiol induces apoptosis in human breast cancer cells via endoplasmic reticulum stress and the mitochondrial pathway.

- Lu, X., et al. (2016). *Falcarindiol induces cell death in acute myeloid leukemia cells via the PI3K/AKT/mTOR sign

Preparation of Falcarindiol derivatives for SAR studies

Initiating Data Collection

I'm starting with focused Google searches to get data on falcarindiol synthesis and related molecules. I'm prioritizing established methods, reactions, and purification approaches. This is the foundation for a thorough literature review.

Expanding Search Parameters

I'm now expanding my search to include Structure-Activity Relationship (SAR) studies of falcarindiol, hoping to uncover crucial structural modifications. I'm also actively searching for authoritative sources detailing reaction mechanisms and analytical validation standards. My intention is to structure the application note, starting with an introduction and then detailing synthetic strategies, experimental protocols, and a Graphviz diagram.

Refining Information Gathering

I'm now zeroing in on authoritative sources for falcarindiol synthesis, reaction mechanisms, and analytical validation. Concurrently, I'm digging into SAR studies to identify crucial structural features. I'm focusing on creating an application note, starting with an intro, then synthetic strategies, protocols, and finally, a Graphviz diagram. This will cover the entire workflow from precursors to derivatives for SAR testing.

Application Note: Falcarindiol for Inducing Endoplasmic Reticulum Stress in Research

[1][2][3][4]

Executive Summary

Falcarindiol (FAD), a natural polyacetylenic oxylipin found in Apiaceae species (e.g., carrots, celery), has emerged as a high-precision tool for inducing Endoplasmic Reticulum (ER) stress in neoplastic models.[1] Unlike broad-spectrum toxins like Thapsigargin, FAD exhibits a preferential cytotoxicity toward cancer cells by exploiting their elevated basal stress levels. Its mechanism of action is distinct: it acts as a dual-modulator, triggering Reactive Oxygen Species (ROS) generation (via NOX4) and interfering with proteasome function, leading to a rapid accumulation of ubiquitinated proteins. This guide provides a validated framework for utilizing FAD to study the Unfolded Protein Response (UPR), specifically the PERK-eIF2

Mechanistic Principles

To effectively utilize FAD, researchers must understand the causality of the induced stress. FAD does not merely "poison" the cell; it overwhelms the ER's adaptive capacity.

The Dual-Hit Mechanism

-

Proteotoxic Stress: FAD hinders the ubiquitin-proteasome system (UPS), preventing the degradation of misfolded proteins. This forces the ER chaperone GRP78 (BiP) to dissociate from UPR sensors (PERK, IRE1, ATF6) to bind the accumulating unfolded proteins.

-

Oxidative & Calcium Stress: FAD upregulates NADPH oxidase 4 (NOX4), increasing ROS production. This oxidative shift promotes calcium (

) release from the ER lumen into the cytosol, further destabilizing protein folding machinery and triggering mitochondrial apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by Falcarindiol.

Figure 1: Falcarindiol-induced ER stress pathway highlighting the PERK-CHOP axis and ROS-mediated amplification.

Experimental Protocols

Reagent Preparation & Stability

Polyynes are inherently unstable and sensitive to oxidation and light (UV). Proper handling is critical for reproducibility.

-

Stock Solution: Dissolve Falcarindiol in absolute Ethanol (EtOH) or DMSO.

-

Recommendation: Prepare a 10 mM stock solution.

-

Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C . Stable for ~1 month. Avoid repeated freeze-thaw cycles.

-

-

Working Solution: Dilute immediately before use in complete cell culture medium. Ensure final solvent concentration (EtOH/DMSO) is < 0.1% to avoid solvent toxicity.

Protocol: Dose-Response & Time-Course Optimization

Before assessing ER stress markers, the IC50 must be established for your specific cell line.

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment:

-

Prepare serial dilutions of FAD: 0, 1, 2.5, 5, 10, 20, 40 µM.

-

Incubate for 24h, 48h, and 72h .

-

-

Viability Assay: Perform MTT or CCK-8 assay.

-

Target: Identify the concentration that yields ~60-70% viability (IC30-IC40) for mechanistic studies to ensure cells are stressed but not necrotic.

-

Typical Effective Range: 5 µM – 15 µM for most carcinoma lines.

-

Protocol: Validation of ER Stress Markers (Western Blot)

This is the gold standard for confirming FAD mechanism.

Experimental Setup:

-

Cell Density:

cells in 100mm dishes. -

Treatment: Treat cells with the determined effective dose (e.g., 10 µM) for 8h, 16h, and 24h .

-

Positive Control: Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) for 6h.

-

Negative Control: Vehicle (0.1% EtOH/DMSO).

-

Lysis & Analysis:

-

Wash cells 2x with cold PBS.

-

Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (critical for detecting p-PERK and p-eIF2

). -

Clarify lysates (

, 15 min, 4°C). -

Immunoblot for the following targets:

Table 1: Key Immunoblot Targets for FAD Validation

| Target Protein | Molecular Weight | Expected Change | Mechanistic Significance |

| GRP78 (BiP) | 78 kDa | Upregulation | Master ER chaperone; indicates UPR initiation. |

| p-PERK | ~140 kDa | Increase | Early sensor activation (Thr980 phosphorylation). |

| p-eIF2 | 38 kDa | Increase | Halts global protein synthesis (Ser51 phosphorylation). |

| ATF4 | 50 kDa | Upregulation | Transcription factor driving CHOP expression. |

| CHOP | 27 kDa | Strong Upregulation | Terminal pro-apoptotic signal; hallmark of FAD toxicity. |

| Ubiquitin | Smear (>20 kDa) | Accumulation | Validates proteasome interference. |

Experimental Workflow Diagram

Use this workflow to standardize your experimental approach.

Figure 2: Integrated experimental workflow for Falcarindiol characterization.

Troubleshooting & Controls

Common Pitfalls

-

Loss of Potency: FAD degrades if exposed to light. Solution: Perform all treatments in low light and use amber tubes.

-

No ER Stress Signal: The time point may be too late (cells already apoptotic). Solution: Check early time points (6-12h) for p-PERK/p-eIF2

, as these are transient signals. CHOP is more stable and accumulates later (16-24h). -

Solvent Toxicity: Solution: Ensure vehicle controls (EtOH/DMSO) match the volume used in the highest treatment dose exactly.

Synergistic Applications

FAD is highly effective when combined with standard chemotherapeutics.[2][3][1]

-

5-Fluorouracil (5-FU): FAD sensitizes colon cancer cells to 5-FU by lowering the threshold for stress-induced apoptosis.

-

Bortezomib: As a proteasome inhibitor, Bortezomib synergizes with FAD to catastrophically overload the Ubiquitin-Proteasome System.

References

-

Jin, H. R., et al. (2012). The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress.[3][4][1][5][6] Cell Death & Disease. [Link]

-

Lu, M., et al. (2017). Autophagy contributes to falcarindiol-induced cell death in breast cancer cells with enhanced endoplasmic reticulum stress.[2] Oncotarget. [Link]

-

Huang, E. Y., et al. (2024). A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer. International Journal of Molecular Sciences. [Link]

-

Kobaek-Larsen, M., et al. (2017). Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats. Food & Function. [Link]

Sources

- 1. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autophagy contributes to falcarindiol-induced cell death in breast cancer cells with enhanced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress. | Profiles RNS [profiles.uchicago.edu]

- 6. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ER Stress-Mediated Apoptosis: Western Blot Analysis of GRP78 and CHOP Following Falcarindiol Exposure

Application Note: AN-FAD-UPR-01

Executive Summary & Scientific Rationale

Falcarindiol (FAD), a natural polyacetylene found in Apiaceae species (e.g., Daucus carota, Oplopanax elatus), exhibits potent cytotoxic activity against various cancer cell lines, including colon (Caco-2), breast (MDA-MB-231), and glioblastoma cells. While its mechanisms often involve reactive oxygen species (ROS) generation, recent investigations focus on its ability to disrupt protein folding homeostasis, triggering the Unfolded Protein Response (UPR).

This application note details a rigorous Western Blot workflow to validate the activation of the PERK-ATF4-CHOP axis by Falcarindiol. We focus on two critical biomarkers:

-

GRP78 (BiP): The master ER chaperone. Its upregulation indicates the initiation of the UPR and an attempt at cytoprotection.

-

CHOP (GADD153): A downstream transcription factor. Its accumulation signals unresolvable stress and the commitment to apoptosis.

Key Technical Challenge: CHOP is a labile, stress-inducible nuclear protein with rapid turnover, while GRP78 is highly abundant. Simultaneous detection requires optimized lysis, precise gel percentage selection, and specific antibody handling.

Mechanism of Action

Falcarindiol-induced cytotoxicity is hypothesized to stem from ROS accumulation, which oxidizes ER luminal proteins, causing misfolding. This stress triggers the dissociation of GRP78 from UPR sensors (PERK, IRE1, ATF6), activating downstream signaling.

Figure 1: The Falcarindiol-Induced UPR Pathway

Caption: Proposed mechanism linking Falcarindiol-induced oxidative stress to the PERK-ATF4-CHOP apoptotic axis.

Experimental Design & Treatment

To ensure statistical validity and reproducibility, the following experimental conditions are recommended.

| Parameter | Recommendation | Rationale |

| Cell Lines | Caco-2, HCT116, or MDA-MB-231 | High sensitivity to polyacetylenes. |

| FAD Concentration | 10 µM – 50 µM | Dose-dependent induction is typical. Determine IC50 via MTT first. |

| Vehicle Control | DMSO (< 0.1% v/v) | FAD is hydrophobic; solvent effects must be excluded. |

| Positive Control | Thapsigargin (1 µM) or Tunicamycin (2 µg/mL) | Essential to validate antibody performance and UPR induction capability. |

| Time Points | GRP78: 12h, 24h, 48hCHOP: 6h, 12h, 24h | CHOP is an early-to-mid phase responder; GRP78 accumulates over time. |

Detailed Protocol

Phase 1: Cell Lysis & Protein Extraction

Critical Step: CHOP is a nuclear protein. Incomplete nuclear lysis will yield false negatives.

-

Wash: Aspirate media. Wash cells 2x with ice-cold PBS to remove serum proteins.

-

Lysis Buffer: Use RIPA Buffer (Radioimmunoprecipitation Assay Buffer) for total protein extraction.

-

Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

-

Additives (Fresh): 1x Protease Inhibitor Cocktail (Roche), 1 mM PMSF, 1 mM Na3VO4 (Phosphatase inhibitor).

-

-

Incubation: Add 100-200 µL buffer per well (6-well plate). Scrape cells on ice. Transfer to microcentrifuge tube.

-

Agitation: Incubate on ice for 30 mins with intermittent vortexing.

-

Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C .

-

Collection: Transfer supernatant to a fresh tube. Discard pellet (debris/DNA).

-

Quantification: Determine protein concentration using BCA Assay. Normalize samples to 20-30 µg per lane.

Phase 2: SDS-PAGE Separation